![molecular formula C8H16N2 B13030640 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a three-membered azabicyclo ring, which imparts significant strain and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine typically involves multiple steps:
Formation of the Azabicyclo Ring: The initial step often involves the cyclization of a suitable precursor to form the strained azabicyclo[3.1.0]hexane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Dimethylamino Group: The next step involves the introduction of the N,N-dimethylmethanamine moiety. This can be accomplished through nucleophilic substitution reactions, where a suitable leaving group on the azabicyclo ring is replaced by the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Aplicaciones Científicas De Investigación
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, owing to its unique structure and reactivity.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as a ligand for various receptors.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor binding sites, potentially modulating receptor activity. This interaction can influence various signaling pathways, leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine: Similar structure but with one less methyl group.
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-diethylmethanamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
1-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)6-8-3-7(8)4-9-5-8/h7,9H,3-6H2,1-2H3/t7?,8-/m1/s1 |
Clave InChI |
PSMWJTKRIHUPJA-BRFYHDHCSA-N |
SMILES isomérico |
CN(C)C[C@]12CC1CNC2 |
SMILES canónico |
CN(C)CC12CC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



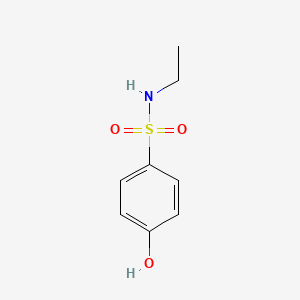
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
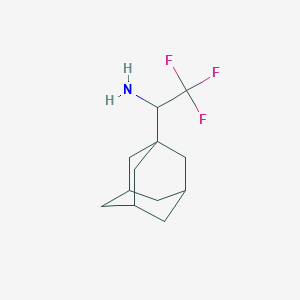

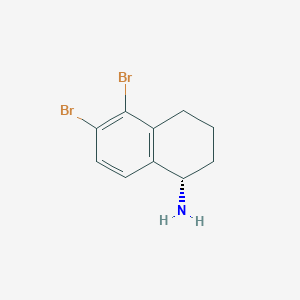

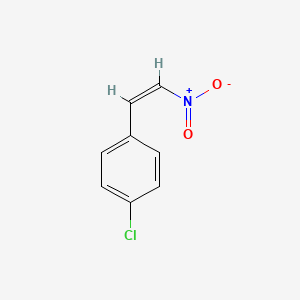
![4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030596.png)
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
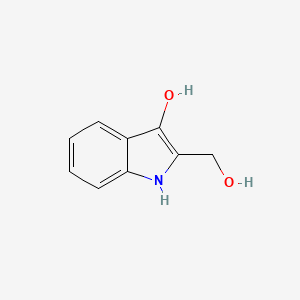
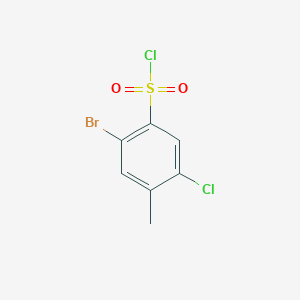
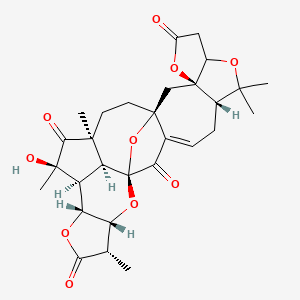
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B13030619.png)
